Alachlor

Übersicht

Beschreibung

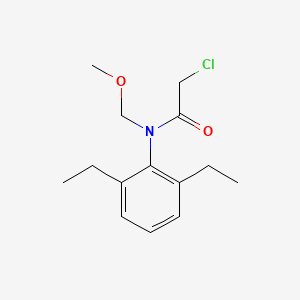

Alachlor (2-chloro-N-(methoxymethyl)-N-(2,6-diethylphenyl)-acetamide) is a chloroacetanilide herbicide widely used for pre-emergence control of broad-leaved weeds and grasses in corn, soybeans, and other crops . Its mode of action involves inhibition of very-long-chain fatty acid synthase (VLCFAS), disrupting cell membrane formation in target plants . This compound is highly water-soluble (242 mg/L) and mobile in soil, leading to frequent detection in groundwater and surface water . Its primary metabolites include ethane sulfonic acid (ESA) and oxanilic acid (OA), which exhibit greater environmental persistence than the parent compound .

Vorbereitungsmethoden

Chemical Synthesis of Alachlor

Core Reaction Mechanism

This compound is synthesized via a two-step nucleophilic substitution and alkylation process. The primary route involves:

- Formation of the methoxymethylamine intermediate : 2,6-Diethylaniline reacts with methoxymethyl chloride in the presence of a base such as sodium hydroxide, yielding N-(methoxymethyl)-2,6-diethylaniline.

- Acylation with chloroacetyl chloride : The intermediate undergoes acylation with chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane), facilitated by catalysts like triethylamine.

The reaction is summarized as:

$$ \text{2,6-Diethylaniline} + \text{CH}3\text{OCH}2\text{Cl} \xrightarrow{\text{NaOH}} \text{N-(Methoxymethyl)-2,6-diethylaniline} $$

$$ \text{N-(Methoxymethyl)-2,6-diethylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound} + \text{HCl} $$

Optimization Parameters

- Temperature : Maintained at 40–50°C during acylation to prevent decomposition.

- Solvent selection : Dichloromethane or toluene preferred for high intermediate solubility.

- Purity control : Post-synthesis recrystallization from ethanol-water mixtures achieves >98% purity.

Industrial Formulation Strategies

Emulsifiable Concentrates (EC)

Traditional EC formulations dissolve this compound in aromatic hydrocarbons (e.g., xylene) at 40–50% w/w, combined with nonionic emulsifiers (Table 1).

Table 1: Typical EC Composition

| Component | Concentration (% w/w) | Function |

|---|---|---|

| This compound | 45.0 | Active ingredient |

| Xylene | 30.0 | Solvent |

| Polyoxyethylene sorbitan monooleate | 15.0 | Emulsifier |

| Stabilizers | 10.0 | Shelf-life extension |

Emulsion Flowable Formulations

A patent by Monsanto (EP0142485B1) describes a three-phase oil-in-water emulsion combining this compound and atrazine:

- Organic phase : this compound dissolved in halogenated aromatics (e.g., monochlorobenzene).

- Aqueous phase : Water with lignosulfonate dispersants.

- Solid phase : Atrazine suspended as micronized particles (5–20 µm).

Advantages :

- Reduces organic solvent content by 30–40% compared to ECs.

- Enables tank-free mixing with pre-dispersed atrazine.

Granular Formulations

This compound is adsorbed onto clay or polymer carriers (2–4 mm granules) using:

- Rotary drum coating : 10–15% this compound solution applied under fluidized bed conditions.

- Binder systems : Starch or polyvinyl acetate ensures attrition resistance.

Analytical Quality Control

Chromatographic Monitoring

HPLC with UV detection (λ = 220 nm) quantifies this compound in formulations using a C18 column and acetonitrile-water (70:30) mobile phase. Method validation shows:

Stability Testing

Formulations undergo accelerated aging (40°C, 75% RH for 6 months) with criteria:

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

1. Herbicide for Crop Production

- Alachlor is primarily utilized as a pre-emergent herbicide to control annual grasses and certain broadleaf weeds in various crops. Its application is crucial for maintaining crop yields and minimizing competition from unwanted vegetation.

- The herbicide is often applied through ground or aerial spraying methods and can be mixed with fertilizers to enhance its effectiveness .

2. Efficacy in Different Crops

- It has been effective in controlling weeds in corn, soybeans, sorghum, peanuts, and beans. Studies show that this compound can significantly reduce weed populations, thereby improving crop health and productivity .

Environmental Impact

1. Persistence and Mobility

- This compound is known for its moderate persistence in the environment. It has been detected in groundwater and surface water systems, raising concerns about potential contamination and ecological risks .

- Its metabolites are also mobile, which can lead to widespread exposure among agricultural workers and nearby communities .

2. Ecotoxicological Studies

- Research indicates that this compound may have adverse effects on non-target organisms. For example, studies have shown its impact on aquatic ecosystems, particularly affecting species like Lemna minor (duckweed) and other aquatic plants .

Health Implications

1. Carcinogenic Potential

- The U.S. Environmental Protection Agency (EPA) classifies this compound as a probable human carcinogen based on evidence from animal studies showing tumor formation . Epidemiological studies have linked this compound exposure to increased risks of specific cancers, notably laryngeal cancer .

2. Regulatory Measures

- Due to its potential health risks, regulatory measures have been implemented to limit this compound's use and mitigate exposure risks. These include guidelines for safe application practices and requirements for personal protective equipment for agricultural workers .

Case Studies

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

Alachlor belongs to the chloroacetanilide class, sharing a core structure with acetochlor, butachlor, metolachlor, and propachlor (Figure 1). These compounds differ in alkyl substituents:

- This compound : 2,6-diethylphenyl group.

- Acetochlor : 2-methyl-6-ethylphenyl group.

- Butachlor : 2-chloro-2',6'-diethyl-N-(butoxymethyl)acetanilide.

- Propachlor : 2-chloro-N-isopropylacetanilide.

Structural variations influence metabolic pathways and toxicity.

Mode of Action

All chloroacetanilides inhibit VLCFAS, but subtle differences exist:

- This compound and acetochlor exhibit similar herbicidal efficacy, targeting grass and broadleaf weeds .

- Metolachlor demonstrates slightly higher bioactivity against grass weeds compared to this compound, likely due to its 2-methoxy-1-methylethyl group enhancing soil mobility .

Toxicological Profiles

This compound and butachlor induce olfactory mucosal tumors in rats via dedifferentiation of olfactory epithelium, while propachlor lacks this effect .

Environmental Fate and Degradation

- Biodegradation : this compound degradation is enhanced by glucose and ammonium nitrate (85–94% reduction) . Butachlor degrades into this compound intermediates in some studies , though conflicting evidence exists .

- Adsorption: this compound’s adsorption affinity is lower than pentachlorobenzene due to reduced hydrophobicity (log Kow = 3.09 vs. 5.03) .

Metabolites and Environmental Impact

- This compound ESA is detected in 28% of groundwater wells (mean concentration: 1.8 µg/L), exceeding parent compound levels .

- Metolachlor ESA is less prevalent (detected in 18% of wells) and degrades slower than this compound ESA .

- Oxanilic acids (OA) : this compound OA persists longer (half-life >100 days) and exhibits higher mobility than ESA metabolites .

Human Health Risks

- Acute Poisoning : this compound exposure causes gastrointestinal and respiratory symptoms; butachlor exhibits similar toxicity but lower lethality .

- Chronic Effects: this compound’s association with laryngeal cancer contrasts with propachlor’s non-carcinogenic profile, highlighting structural determinants of toxicity .

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Metolachlor | Butachlor | Acetochlor |

|---|---|---|---|---|

| Water Solubility (mg/L) | 242 | 530 | 23 | 223 |

| log Kow | 3.09 | 3.03 | 4.50 | 3.11 |

| Vapor Pressure (mPa) | 2.2 | 4.2 | 0.21 | 3.4 |

Table 2: Environmental Degradation Parameters

Biologische Aktivität

Alachlor is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds, particularly in crops such as maize, cotton, and soybeans. Its biological activity has been extensively studied, revealing significant effects on both target and non-target organisms, including potential carcinogenic effects in humans.

This compound belongs to the chloroacetanilide class of herbicides. It functions by inhibiting the synthesis of essential amino acids in plants, leading to their death. The compound is absorbed primarily through the roots of plants and can also be taken up by soil microorganisms.

Key Properties:

- Molecular Formula: C14H18ClN

- Molecular Weight: 253.76 g/mol

- Solubility: Soluble in organic solvents; moderate solubility in water.

Metabolism and Environmental Fate

This compound undergoes significant metabolism in both plants and animals. In tolerant plant species, it is detoxified through conjugation with glutathione. In laboratory animals, this compound is absorbed through the gastrointestinal tract and distributed to various organs including the liver and kidneys.

Environmental Persistence:

- Half-life in Soil: 7–38 days.

- Degradation Pathways: this compound dissipates from soil via volatilization, photodegradation, and biodegradation.

Carcinogenicity

Research indicates that this compound is a potential carcinogen. A notable study involving Long-Evans rats demonstrated a significant increase in nasal turbinate adenomas and malignant tumors after exposure to this compound over two years. The doses administered ranged from 0 to 126 mg/kg body weight, with a clear dose-response relationship observed .

Human Health Impacts

The Agricultural Health Study reported strong associations between this compound use and increased risks of laryngeal cancer (relative risk [RR] = 7.10 for high exposure) and a weaker association with myeloid leukemia (RR = 1.82) among agricultural applicators .

Effects on Non-target Organisms

This compound also impacts non-target species, particularly aquatic organisms. Studies have shown that exposure to this compound can lead to DNA strand breaks in common carp (Cyprinus carpio) at concentrations below 100 ppb . Additionally, it has been observed that this compound reduces nitrogenase activity in certain soil microorganisms like Azospirillum brasilense, indicating potential disruptions to soil health and fertility .

Summary of Research Findings

Case Studies

- Agricultural Health Study : This large cohort study highlighted the correlation between this compound usage and various cancers among agricultural workers, emphasizing the need for monitoring pesticide exposure in agricultural settings.

- Aquatic Ecosystems : Research on aquatic environments indicated that this compound's persistence can lead to significant ecological risks, affecting not only fish populations but also microbial communities essential for nutrient cycling.

Analyse Chemischer Reaktionen

Environmental Fate and Degradation Pathways

Alachlor is moderately persistent in the environment, with degradation influenced by hydrolysis, microbial activity, and sorption processes. Key findings include:

-

Primary Degradation Products : this compound undergoes hydrolysis to form t-oxanilic acid (a major metabolite) and other minor degradates . These products are less toxic but still persistent in some ecosystems .

-

Half-Life : In aquatic systems, this compound's half-life ranges from 1–15 days under aerobic conditions, but persists longer in anaerobic environments .

-

Soil Interactions : Soil amendments like biochar significantly reduce this compound's availability by increasing sorption. Wood biochar amendments elevated sorption capacity (Kd) from 1.4 L/kg to 32 L/kg in amended soils .

Table 1: Degradation Products and Their Fate

| Degradate | Concentration (%) | Environment | Source |

|---|---|---|---|

| t-Oxanilic Acid | 59–78% | Sediment/Water | |

| Minor Deagrates | 8–22% | Water |

Sorption and Desorption Dynamics

This compound's interaction with soil and organic matter is governed by its chemical structure and environmental conditions:

-

Sorption Parameters :

-

Biochar Effects : Wood biochar (produced at 500°C) exhibited the highest sorption capacity due to aromatic carbon content and π-π orbital interactions .

Table 2: Sorption Parameters for this compound in Biochar-Amended Soils

| Biochar Type | Kd (L/kg) | Koc (L/kg) | Source |

|---|---|---|---|

| Soybean Stover | 12.3 | 45 | |

| Sugarcane Bagasse | 15.8 | 53 | |

| Wood Chips | 32 | 63 |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for studying alachlor adsorption in soil systems?

To investigate this compound adsorption in soils, batch equilibrium experiments are widely used. Key steps include:

- Preparing soil samples (e.g., air-dried, sieved) and mixing with this compound solutions of varying concentrations (e.g., 0.5–50 mg L⁻¹ in 0.01 N CaCl₂).

- Testing adsorption kinetics at multiple reaction times (e.g., 1–528 hours) and analyzing supernatants via high-performance liquid chromatography (HPLC) .

- Modeling adsorption data using isotherms (e.g., Freundlich or Langmuir) to quantify retention capacity and kinetics.

Q. How can researchers assess this compound's acute toxicity to non-target aquatic organisms?

Standardized bioassays include:

- Daphnia magna 48-hour immobilization tests or Danio rerio (zebrafish) embryo-larval assays.

- Measuring endpoints such as LC₅₀ (lethal concentration for 50% mortality) and oxidative stress biomarkers (e.g., catalase, glutathione peroxidase) .

- Ensuring compliance with OECD guidelines for test conditions (pH, temperature, dissolved oxygen).

Q. What analytical techniques are suitable for detecting this compound and its degradates in environmental samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For quantifying this compound and polar metabolites (e.g., ethanesulfonic acid degradates).

- Gas Chromatography (GC): For volatile metabolites like m-xylene and aniline, often coupled with electron capture detection (ECD) .

- Quality control measures: Use isotope-labeled internal standards and validate recovery rates in spiked matrices.

Advanced Research Questions

Q. How do electron acceptor conditions influence this compound biodegradation pathways in groundwater systems?

this compound degradation varies under different redox conditions:

- Aerobic: Complete mineralization to CO₂ and H₂O via hydroxylation.

- Denitrifying/Sulfate-Reducing: Partial degradation to toxic intermediates like aniline and m-xylene, mediated by microbial consortia or abiotic factors (e.g., resazurin as an electron carrier) .

- Methodological Note: Use microcosm experiments with controlled electron acceptors (O₂, NO₃⁻, SO₄²⁻) and monitor metabolites via GC-MS or NMR.

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in contaminated water?

- Non-Thermal Plasma (NTP): Generates reactive oxygen species (ROS) like ·OH and O₃, achieving >90% this compound removal in batch systems. Key parameters: energy density, pH, and flow rate .

- UV-C/H₂O₂ or UV-C/S₂O₈²⁻: Optimize oxidant-to-alachlor molar ratios and UV intensity using response surface modeling (RSM) .

- Byproduct Analysis: Identify transformation products via high-resolution mass spectrometry (HRMS) to assess toxicity post-treatment.

Q. How can conflicting epidemiological and toxicological data on this compound's carcinogenicity be reconciled?

- Epidemiological Limitations: Cohort studies of manufacturing workers found no elevated cancer incidence (SIR = 1.0–1.2), but small sample sizes and exposure misclassification may obscure risks .

- Toxicological Evidence: Rodent studies report liver and thyroid tumors at high doses, linked to DNA adduct formation and endocrine disruption .

- Integrated Approach: Combine mechanistic toxicology (e.g., in vitro genotoxicity assays) with population-level biomonitoring of agricultural communities.

Q. What strategies improve the sustained-release efficiency of this compound formulations in agricultural soils?

- Composite Gels: Use chitosan-modified bentonite-alginate matrices to enhance adsorption capacity and control diffusion rates.

- Characterization: Analyze structure-property relationships via FTIR (bond interactions), SEM (morphology), and thermogravimetry (thermal stability) .

- Release Kinetics: Model using Fickian diffusion equations and validate under field conditions (soil moisture, temperature).

Q. Contradictions and Data Gaps

Q. Why do some studies report persistent this compound degradates in groundwater despite its biodegradability?

- Geochemical Factors: High organic carbon content or acidic pH may stabilize metabolites like this compound ethanesulfonic acid (ESA) .

- Detection Limits: Older studies often lacked sensitivity for sub-ppb degradates. Modern LC-MS/MS methods reveal widespread contamination .

Q. What experimental designs address the ecological risks of this compound in non-target soil microbiota?

- Metagenomics: Profile microbial community shifts using 16S rRNA sequencing after this compound exposure.

- Enzyme Activity Assays: Measure dehydrogenase and urease activity to assess soil health impacts .

Eigenschaften

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSGPAVHZFQHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022265 | |

| Record name | Alachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alachlor is a crystalline solid. Melting point 104-106 °F (40-41 °C). Used as a herbicide., Granules or emulsifiable concentrate; [EXTOXNET], Solid, ODOURLESS COLOURLESS-TO-WHITE GREYISH-WHITE SOLID IN VARIOUS FORMS., Crystalline cream-colored solid. | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

100 °C at 0.02 mm Hg; 135 °C at 0.3 mm Hg, at 101.3kPa: >400 °C, 212 °F at 0.02 mmHg | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

137 °C c.c., 278.6 °F (closed cup) | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Soluble in diethyl ether, acetone, benzene, chloroform, ethanol, ethyl acetate; sparingly soluble in heptane, In water, 240 mg/L at 25 °C, 0.24 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 (very poor) | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.133 at 25 °C/15.6 °C, 1.1 g/cm³, 1.133 | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 9.3, 9.3 | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000022 [mmHg], 2.20X10-5 mm Hg at 25 °C, Vapor pressure, Pa at °C: (negligible), 2.2x10-5 mmHg | |

| Record name | Alachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless to white crystalline solid, Cream to wine-red colored solid, Colorless to yellow crystals | |

CAS No. |

15972-60-8 | |

| Record name | ALACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15972-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015972608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alachlor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S2S61PXL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

40-41 °C, Colorless crystals; MW: 269.77; MP: 39.5-41.5 °C; specific gravity 1.133 at 25 °C/15.6 °C. /Technical alachlor/, 39.5 - 41.5 °C, 40 °C, 104-106 °F | |

| Record name | ALACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1014 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Alachlor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031766 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ALACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0371 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALACHLOR | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/899 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.